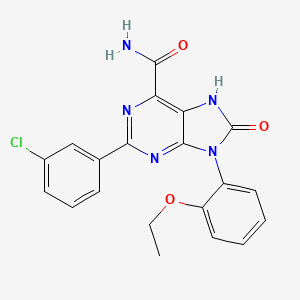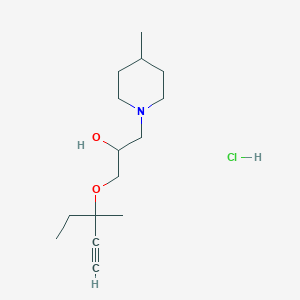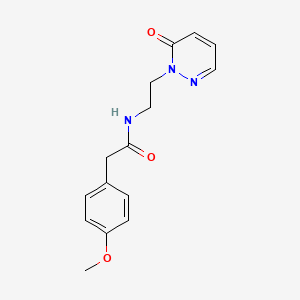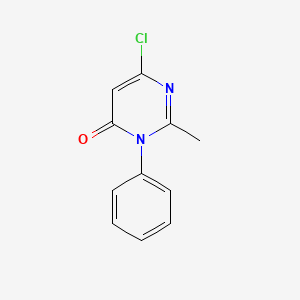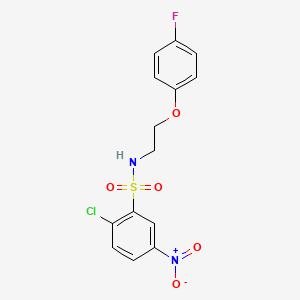
4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C17H14Cl2N2O and its molecular weight is 333.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Isolation and Identification in Novel Antihypertensive Agents
The compound 4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone was identified as an impurity in 4-acetyl-2-(2'-hydroxyethyl)-5,6-bis(4-chlorophenyl)-2H-pyridazin-3-one, a novel antihypertensive agent. The impurity was identified alongside others through a combination of low-pressure liquid chromatography and preparative TLC, highlighting the compound's relevance in the pharmaceutical industry, especially in ensuring the purity and efficacy of drug formulations (Powers, Eckert, & Gehrlein, 1981).
Utilization in Chiral Separation for Cardiotonic Agents
The compound was noted for its role as a key synthetic intermediate in the production of cardiotonic agent levosimendan. The enantioseparation of this compound is significant, and the study detailed efficient preparative methods for the isolation of enantiomers, indicating its importance in the creation of medications with specific chirality and the optimization of their therapeutic effects (Cheng, Cai, Fu, & Ke, 2019).
Role in Synthesizing Inotropic Agents
A series of derivatives of the compound demonstrated significant positive inotropic activity (enhancing heart muscle contractility) and vasodilating activity. This finding underscores the potential of this compound derivatives in developing new medications for cardiovascular conditions, particularly for improving heart contractility and blood flow (Okushima et al., 1987).
Involvement in Novel Chemical Reactions and Syntheses
The compound has been involved in various chemical reactions, demonstrating its versatility as a chemical reagent. For instance, its condensation with secondary amines and formaldehyde yields N-Mannich-bases, indicating its utility in synthesizing a wide range of chemical entities with potential applications in different scientific fields (Mustafa et al., 1964).
Applications in Polymer Science
The compound's derivatives were used in the synthesis of novel soluble pyridazinone- or pyridazine-containing poly(arylene ether)s. These materials were synthesized through a polycondensation reaction, indicating the compound's utility in the field of polymer science, particularly in creating materials with specific thermal and solubility properties (Xu, Meng, Wang, & Hay, 2006).
Eigenschaften
IUPAC Name |
4,6-bis(4-chlorophenyl)-2-methyl-4,5-dihydropyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c1-21-17(22)15(11-2-6-13(18)7-3-11)10-16(20-21)12-4-8-14(19)9-5-12/h2-9,15H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVYCMJNPZUHDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2365602.png)
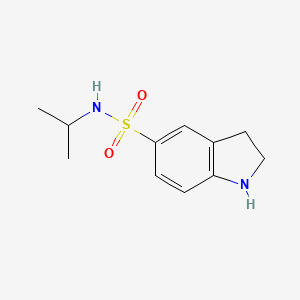
![(3E)-3-(4-bromobenzylidene)-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B2365604.png)
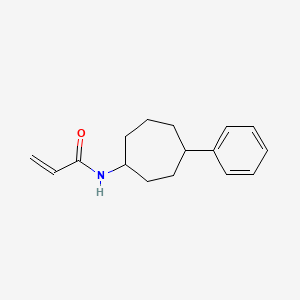
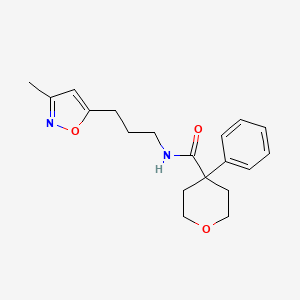
![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2365607.png)
